2-Methyl-1-(pyrrolidine-3-carbonyl)piperidine
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Overview
Description
(2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone is a compound that features both piperidine and pyrrolidine rings. These heterocyclic structures are significant in organic chemistry due to their presence in various bioactive molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multiple steps. One reported method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained . This method is efficient and uses readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The compound’s piperidine and pyrrolidine rings allow it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl](2-methylpyridin-3-yl)methanone: Similar structure but includes a hydroxyl group.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but differs in the rest of the structure.
Uniqueness
(2-Methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C11H20N2O/c1-9-4-2-3-7-13(9)11(14)10-5-6-12-8-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
LFDXQAOMDKFZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCNC2 |
Origin of Product |
United States |
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